molecular formula C10H13NOS B1363884 5-(Piperidin-1-yl)thiophene-2-carbaldehyde CAS No. 24372-48-3

5-(Piperidin-1-yl)thiophene-2-carbaldehyde

Cat. No. B1363884
CAS RN: 24372-48-3
M. Wt: 195.28 g/mol
InChI Key: SFDXRMCPPLZJBG-UHFFFAOYSA-N
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Description

5-(Piperidin-1-yl)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 24372-48-3. It has a molecular weight of 195.29 .


Molecular Structure Analysis

The molecular structure of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde is represented by the linear formula C10H13NOS . The InChI code for the compound is 1S/C10H13NOS/c12-8-9-4-5-10 (13-9)11-6-2-1-3-7-11/h4-5,8H,1-3,6-7H2 .


Physical And Chemical Properties Analysis

5-(Piperidin-1-yl)thiophene-2-carbaldehyde is a solid compound with a melting point of 91 - 93 degrees Celsius . It has a molecular weight of 195.29 .

Scientific Research Applications

Biochemistry

Lastly, this compound could be used in biochemistry research as a precursor for synthesizing molecules that mimic biological compounds, aiding in the study of enzyme-substrate interactions and metabolic pathways.

Each application leverages the unique chemical structure of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde , which contains both a thiophene ring known for its electronic properties and a piperidine ring, a common motif in bioactive molecules .

Safety and Hazards

The safety information for 5-(Piperidin-1-yl)thiophene-2-carbaldehyde indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Mechanism of Action

properties

IUPAC Name

5-piperidin-1-ylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c12-8-9-4-5-10(13-9)11-6-2-1-3-7-11/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDXRMCPPLZJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366583
Record name 5-(Piperidin-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperidin-1-yl)thiophene-2-carbaldehyde

CAS RN

24372-48-3
Record name 5-(Piperidin-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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